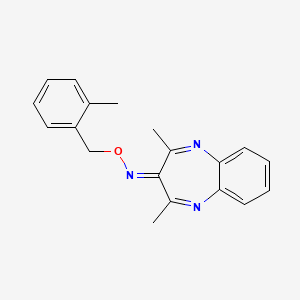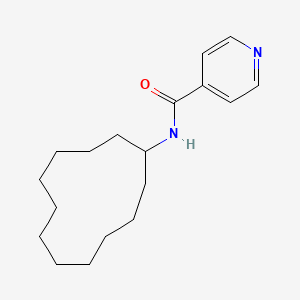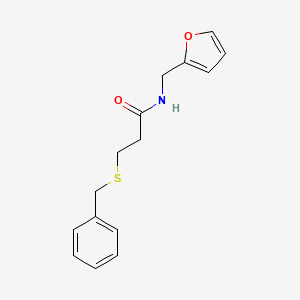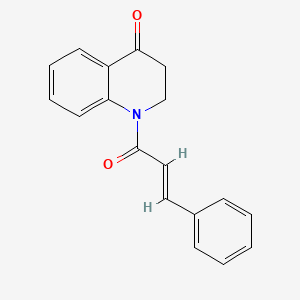
2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-methylbenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Benzodiazepine derivatives, such as 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-methylbenzyl)oxime, have been extensively studied due to their wide range of biological applications and potential utility in various chemical reactions. These compounds are characterized by their unique benzodiazepine backbone, which can be modified to yield new derivatives with diverse physical and chemical properties.
Synthesis Analysis
The synthesis of novel 1,5-benzodiazepine oxime derivatives, including those similar to the compound , often involves the reaction of specific precursors through methods such as visible-light-catalyzed synthesis, Pd-catalyzed carboamination reactions, or direct cycloaddition processes. These methodologies allow for the efficient and versatile creation of benzodiazepine derivatives under mild conditions, broadening the scope of accessible compounds for further study and application (Rekovic et al., 2019); (Qi et al., 2023); (Neukom et al., 2011).
Molecular Structure Analysis
Characterization of the molecular structure of 1,5-benzodiazepine derivatives is crucial to understanding their chemical behavior and potential applications. Studies involving single-crystal X-ray diffraction and spectral analysis (e.g., 1H NMR, 13C NMR, IR techniques) provide detailed insights into the molecular geometry, crystal packing, and intermolecular interactions within these compounds. These analyses reveal how structural modifications can influence the compound's physical and chemical properties, as well as its reactivity and interaction with other molecules (Naveen et al., 2019).
Chemical Reactions and Properties
The chemical behavior of 1,5-benzodiazepine derivatives is influenced by their molecular structure, allowing for a variety of chemical reactions, including nitration, alkylation, and cycloaddition. These reactions expand the utility of benzodiazepine derivatives in synthetic chemistry, enabling the creation of novel compounds with potential pharmaceutical applications. The reactivity patterns of these compounds are essential for designing targeted synthetic pathways and understanding their mechanism of action in biological systems (Solomko et al., 1978).
Physical Properties Analysis
The physical properties of 1,5-benzodiazepine derivatives, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. These properties are significant for determining the compound's suitability for various applications, including its formulation into potential pharmaceutical products. Understanding the physical properties is crucial for predicting the behavior of these compounds under different conditions and for their practical application in industry (Schwarz et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of 1,5-benzodiazepine derivatives. These properties are influenced by the compound's electronic structure, as well as by specific functional groups present in the molecule. Studies focusing on the chemical modification and interaction of benzodiazepine derivatives with nucleophiles, electrophiles, and other chemical agents provide valuable insights into their potential as intermediates in organic synthesis and as lead compounds in drug discovery (Ogawa & Matsushita, 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Pd-Catalyzed Carboamination Reactions : A study by Neukom, Aquino, and Wolfe (2011) reports a new synthesis method for 1,4-benzodiazepines, using Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides. This method efficiently produces heterocyclic products, including variants like 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-methylbenzyl)oxime (Neukom, Aquino, & Wolfe, 2011).
Characterization and Properties
- Spectral Characterization of Oxime Derivatives : Rekovic et al. (2019) synthesized and characterized new 1,5-benzodiazepine oxime derivatives, including spectral analysis using NMR, IR, and UV-Vis fluorescence spectroscopy. This research provides detailed insights into the molecular properties of compounds like 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-methylbenzyl)oxime (Rekovič et al., 2019).
Application in Biological Systems
- Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Singh et al. (2010) investigated novel 1,4-benzodiazepine-2-ones for potential antidepressant and analgesic effects in mice. Their findings contribute to the understanding of the biological activities of benzodiazepine derivatives, which may include compounds like 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-methylbenzyl)oxime (Singh et al., 2010).
Molecular Structure Studies
- Crystal and Molecular Structure Analysis : Naveen et al. (2019) conducted a study on benzodiazepines derivatives, examining their crystal and molecular structure, which is essential for understanding the pharmacological potential of these compounds. This research may provide valuable information for compounds like 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-methylbenzyl)oxime (Naveen et al., 2019).
Potential Therapeutic Applications
- Inhibitors of γ-Secretase Mediated Signaling : Gavai et al. (2015) explored benzodiazepin-3-yl-succinamides as potent inhibitors of γ-secretase mediated signaling of Notch receptors. This research highlights the potential therapeutic applications of benzodiazepine derivatives in treating leukemia and solid tumors, which could extend to compounds like 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(2-methylbenzyl)oxime (Gavai et al., 2015).
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[(2-methylphenyl)methoxy]-1,5-benzodiazepin-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-8-4-5-9-16(13)12-23-22-19-14(2)20-17-10-6-7-11-18(17)21-15(19)3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASFZNNTDDTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON=C2C(=NC3=CC=CC=C3N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-benzo[b][1,4]diazepin-3-one o-(2-methyl-benzyl)-oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)
![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)
![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)